Methazolamide - 554-57-4

Methazolamide

Catalog Number: EVT-275134
CAS Number: 554-57-4
Molecular Formula: C5H8N4O3S2
Molecular Weight: 236.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methazolamide is a heterocyclic organic compound belonging to the class of sulfonamides. Specifically, it is classified as a carbonic anhydrase inhibitor (CAI). [, , ] In scientific research, Methazolamide serves as a valuable tool for investigating various physiological and pathological processes, particularly those related to carbonic anhydrase activity and ion transport. [, , , , ]

Synthesis Analysis

The chemical reactivity of Methazolamide primarily stems from the presence of the sulfonamide group and its interaction with the thiadiazole ring. [] Studies have identified a key metabolite, N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (MSO), which is not a direct product of enzymatic activity but rather an auto-oxidation product. [] Cytochrome P450 enzymes catalyze the formation of a chemically unstable sulfenic acid intermediate from the cysteine conjugate of Methazolamide. [] This intermediate then undergoes auto-oxidation to yield MSO. Interestingly, MSO can react with glutathione, regenerating the glutathione conjugate of Methazolamide and creating a futile cycle. [] This cyclical process involving Methazolamide metabolism could contribute to its potential for adverse effects.

Mechanism of Action

Methazolamide functions by inhibiting the enzymatic activity of carbonic anhydrase. [, , , , ] This enzyme plays a crucial role in catalyzing the reversible hydration of carbon dioxide (CO2) to form bicarbonate (HCO3−) and a proton (H+). By inhibiting carbonic anhydrase, Methazolamide disrupts this equilibrium, leading to alterations in pH and ion transport across various tissues, including the eye and the brain. [, , , , ]

Physical and Chemical Properties Analysis

Ophthalmology Research

Methazolamide is extensively studied for its effects on intraocular pressure (IOP) and aqueous humor dynamics. [, , , , , ] Research explores its potential as a topical treatment for glaucoma, a condition characterized by elevated IOP that can damage the optic nerve. [, , , , , ]

  • Studies in rabbits demonstrate that topically applied Methazolamide effectively reduces IOP and alters aqueous humor composition, suggesting its potential as a non-invasive treatment for glaucoma. [, , ]
  • In dogs, both oral and topical administration of Methazolamide have been investigated, demonstrating its ability to lower IOP and reduce aqueous humor flow rate. [, ]

Respiratory Physiology Research

Investigating the role of carbonic anhydrase in respiratory control mechanisms is another area of application for Methazolamide. [, ]

  • Studies in anesthetized cats examined the effects of Methazolamide on the hypoxic ventilatory response, revealing that, unlike Acetazolamide, even high doses of Methazolamide did not affect the hypoxic ventilatory response. [] This suggests that normal carbonic anhydrase activity may not be essential for a normal hypoxic ventilatory response. []
  • In anesthetized rabbits, Methazolamide demonstrated an ability to enhance baseline ventilation and lower base excess without negatively impacting respiratory muscle work performance. [] This finding highlights its potential for treating respiratory disorders without the adverse effects on muscle function observed with Acetazolamide. []

Neuroscience Research

Methazolamide's ability to cross the blood-brain barrier makes it a valuable tool in neuroscience research, particularly in investigating ischemic injury and neuroprotection. []

  • In vitro and in vivo models of ischemic injury have shown that Methazolamide exhibits neuroprotective effects by inhibiting neuronal cell death, mitochondrial dysfunction, and inflammatory processes. []

Altitude Illness Research

Due to its carbonic anhydrase inhibiting properties, Methazolamide is being investigated for its potential in preventing and treating acute mountain sickness (AMS). [, , , ]

  • Studies comparing Methazolamide to the commonly used Acetazolamide in adolescents ascending to high altitude found Methazolamide to be equally effective in preventing AMS. [, , ]
Applications
  • Methazolamide has been investigated as a potential therapeutic agent for type 2 diabetes, demonstrating modest reductions in HbA1c levels and other metabolic benefits in preliminary studies. []
  • Research also explores its use in understanding duodenal bicarbonate secretion mechanisms in mice. []
Future Directions
  • Topical Drug Delivery: Further research is needed to develop efficient topical formulations of Methazolamide for ocular delivery to maximize its therapeutic potential in glaucoma treatment. [, ]
  • Neuroprotective Therapies: Its neuroprotective properties warrant further investigation for potential applications in treating stroke and other neurological disorders characterized by ischemic injury. []
  • Metabolic Disorders: The preliminary findings in type 2 diabetes suggest that exploring Methazolamide's effects on metabolic pathways could lead to novel therapeutic strategies. []
  • Understanding Adverse Effects: Investigating the metabolic pathways and potential off-target effects of Methazolamide is crucial for mitigating its risk of adverse reactions, such as SJS/TEN. [, , , , , , , , ]
  • Comparative Studies: Conducting head-to-head comparisons with Acetazolamide in various applications will further define its therapeutic niche and potential advantages. [, , , , ]

Acetazolamide

  • Compound Description: Acetazolamide is a carbonic anhydrase inhibitor that is commonly used to treat glaucoma, epilepsy, and altitude sickness. Acetazolamide is known to cause metabolic acidosis. []

4. MK-927 * Compound Description: MK-927 is a topically applied carbonic anhydrase inhibitor. [] * Relevance: Similar to methazolamide, MK-927 is a carbonic anhydrase inhibitor that reduces IOP. [] Unlike methazolamide, which is administered orally, MK-927 is designed for topical application. []

6. N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (MSO)* Compound Description: N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (MSO) is a sulfonic acid metabolite of methazolamide. [] MSO is believed to be an auto-oxidation product of N-[3-methyl-5-sulfen-1,3,4-thiadiazol-2(3H)-ylidene]acetamide, which is produced by cytochrome P450 from the β-lyase product of the cysteine conjugate of methazolamide. []* Relevance: MSO is a metabolite of methazolamide, formed through a metabolic pathway involving cytochrome P450. [] This metabolite is of particular interest due to its potential role in the development of Stevens-Johnson syndrome/toxic epidermal necrolysis (SJS/TEN), a severe skin reaction associated with methazolamide use. []

7. 5-acetyl-4-(trifluoromethyl)-2-sulfamoylamino-1,3,4-thiadiazole (Compound 28)* Compound Description: 5-acetyl-4-(trifluoromethyl)-2-sulfamoylamino-1,3,4-thiadiazole (Compound 28) is a methazolamide analog that has shown good transcorneal permeability and a potent IOP-lowering effect in rabbits. []* Relevance: Compound 28 is a structurally similar analog of methazolamide, featuring a trifluoromethyl group (CF3) in the acetyl group at position 5, while methazolamide has a methyl group (CH3). [] It exhibits a greater reduction in IOP compared to methazolamide when topically applied, likely due to its enhanced transcorneal permeability. []

8. 5-n-pentyryl-2-sulfamoylamino-1,3,4-thiadiazole (Compound 7)* Compound Description: 5-n-pentyryl-2-sulfamoylamino-1,3,4-thiadiazole (Compound 7) is a methazolamide analog that showed a moderate IOP-lowering effect in rabbits. []* Relevance: This compound is a structurally related analog of methazolamide, featuring a pentyryl group at position 5. [] It exhibits IOP-lowering activity, but less potent compared to Compound 28, indicating that the size and lipophilicity of the substituent at position 5 influence the permeability and, consequently, the IOP-lowering effect. []

9. 5-propionyl-2-sulfamoylamino-1,3,4-thiadiazole (Compound 6)* Compound Description: 5-propionyl-2-sulfamoylamino-1,3,4-thiadiazole (Compound 6) is a methazolamide analog that exhibits a significant IOP-lowering effect in rabbits, attributed to its favorable physicochemical properties. []* Relevance: This compound is an analog of methazolamide, featuring a propionyl group at position 5. [] It demonstrates a remarkable 10 times higher chloroform-buffer partition coefficient and 6 times greater transcorneal permeability compared to methazolamide. [] As a result, it effectively reduces IOP in rabbits, highlighting the impact of physicochemical properties on ocular drug delivery. []

Properties

CAS Number

554-57-4

Product Name

Methazolamide

IUPAC Name

N-(3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2-ylidene)acetamide

Molecular Formula

C5H8N4O3S2

Molecular Weight

236.3 g/mol

InChI

InChI=1S/C5H8N4O3S2/c1-3(10)7-4-9(2)8-5(13-4)14(6,11)12/h1-2H3,(H2,6,11,12)

InChI Key

FLOSMHQXBMRNHR-UHFFFAOYSA-N

SMILES

CC(=O)N=C1N(N=C(S1)S(=O)(=O)N)C

Solubility

3500 mg/L
0.01 M
>35.4 [ug/mL]

Synonyms

Methazolamide; Neptazane; Methenamide; Neptazaneat; Naptazane; N Methylacetazolamide;N-Methylacetazolamide;

Canonical SMILES

CC(=O)N=C1N(N=C(S1)S(=O)(=O)N)C

Isomeric SMILES

CC(=O)/N=C/1\N(N=C(S1)S(=O)(=O)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.